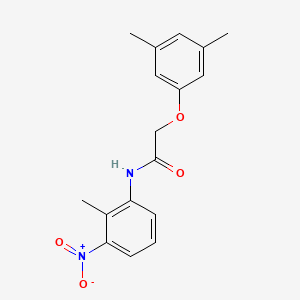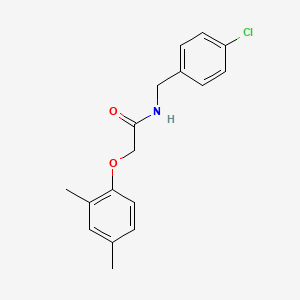
4-(2-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine, also known as ML327, is a small molecule that has been extensively studied for its potential use in scientific research. This compound is a piperazine derivative that has shown promise in a variety of applications, including as a tool for studying the mechanisms of disease and as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-(2-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine is not fully understood, but it is believed to involve the inhibition of CK2 activity. This inhibition may lead to changes in cellular signaling pathways, which could have downstream effects on a variety of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis (programmed cell death), and the inhibition of cell proliferation. These effects have been observed in a variety of cell types, including cancer cells and neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(2-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine is that it has been extensively studied and its mechanism of action is relatively well understood. This makes it a useful tool for studying the mechanisms of disease and for developing potential therapeutic agents. However, one limitation of this compound is that it may have off-target effects, which could complicate its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 4-(2-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine. One area of interest is the development of more potent and selective inhibitors of CK2, which could have therapeutic potential in a variety of diseases. Another potential direction is the use of this compound as a tool for studying the role of CK2 in various cellular processes, including cell signaling and gene expression. Finally, this compound could be used in combination with other drugs or therapies to enhance their efficacy or to overcome drug resistance in certain diseases.
Méthodes De Synthèse
The synthesis of 4-(2-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine involves several steps, including the reaction of 2-chlorobenzylamine with 4-fluorobenzaldehyde to form the corresponding Schiff base. This Schiff base is then reacted with piperazine to form the final product, this compound.
Applications De Recherche Scientifique
4-(2-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of disease. For example, this compound has been shown to inhibit the activity of the protein kinase CK2, which has been implicated in a variety of diseases, including cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(4-fluorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3/c19-18-4-2-1-3-16(18)14-22-9-11-23(12-10-22)21-13-15-5-7-17(20)8-6-15/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSRKARIJFFVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5837755.png)
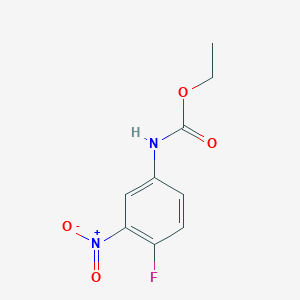
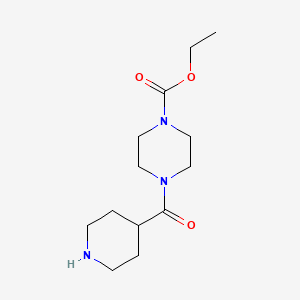

![4-{2-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5837785.png)
![N'-[1-(5-nitro-2-furyl)ethylidene]nicotinohydrazide](/img/structure/B5837798.png)

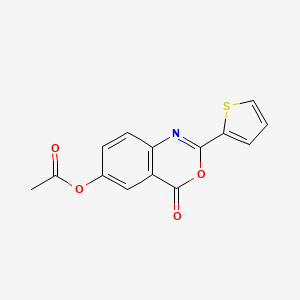
![N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B5837812.png)

